Lipophilicity Shift: Bentazon Methyl (LogP 2.3) vs. Bentazon (LogP 0.77)
Bentazon methyl exhibits a computed octanol-water partition coefficient (LogP) of 2.31550 [1]. In contrast, the parent compound bentazon has a measured LogP of 0.77 at pH 5 [2]. This ~3-fold difference in LogP (or approximately 35× difference in partition coefficient) indicates that bentazon methyl is substantially more lipophilic and will partition more readily into organic phases or soil organic matter compared to the anionic parent.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31550 |
| Comparator Or Baseline | Bentazon: LogP = 0.77 (at pH 5) |
| Quantified Difference | ΔLogP = 1.545 (~35× difference in partition coefficient) |
| Conditions | Computed value (ChemSrc) vs. measured value (pH 5, 20°C) |
Why This Matters
This difference is critical for analytical method development (extraction efficiency, SPE recovery) and for environmental fate modeling, as bentazon methyl will exhibit different sorption and leaching behavior than bentazon.
- [1] ChemSrc. Bentazon methyl. CAS 61592-45-8. LogP: 2.31550. View Source
- [2] AgroPages. Bentazone. LogP: 0.77 (pH 5). View Source
